
6-(4-fluorophenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorophenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide, also known as FPh-TN, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies, making it a potential candidate for further research and development.
Scientific Research Applications
Antifungal Agents
Researchers have synthesized a series of 2-aminonicotinamide derivatives, including structures related to "6-(4-fluorophenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide," demonstrating potent in vitro antifungal activity against a range of Candida species and Cryptococcus neoformans. These compounds inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, indicating their potential as antifungal agents (Ni et al., 2017).
Neuroprotection
A novel potent Na+/Ca2+ exchange (NCX) inhibitor, which shares structural similarities with the compound , has been identified. This inhibitor, YM-244769, preferentially inhibits NCX3 and protects against hypoxia/reoxygenation-induced neuronal cell damage, suggesting its potential as a neuroprotective drug (Iwamoto & Kita, 2006).
TRPV1 Antagonists
Optimization of 6-phenylnicotinamide derivatives, including a compound with structural elements common to "6-(4-fluorophenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide," has led to the discovery of potent TRPV1 antagonists. These compounds, such as SB-782443, show promise in pre-clinical development for treating inflammatory pain (Westaway et al., 2008).
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to exhibit excellent fungicidal activities against cucumber downy mildew, outperforming commercial fungicides. This research underscores the potential of nicotinamide derivatives in agriculture (Wu et al., 2022).
properties
IUPAC Name |
6-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-11-2-4-12(5-3-11)22-14-6-1-10(9-18-14)15(20)19-13-7-8-23-16(13)21/h1-6,9,13H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBUNOORDNDGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)
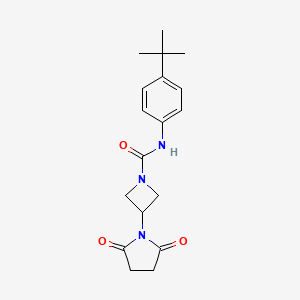
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)
![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)

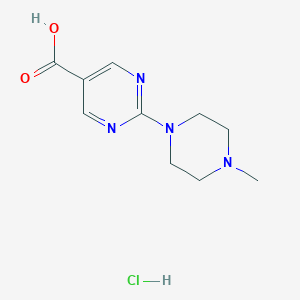
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)
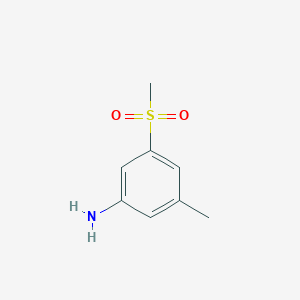
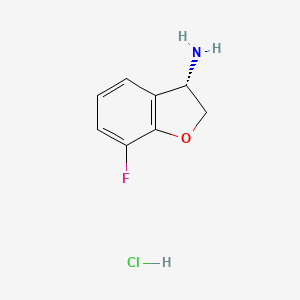

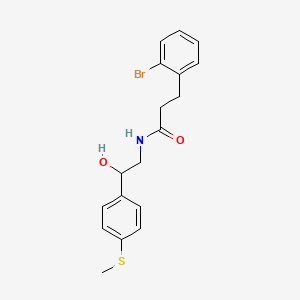
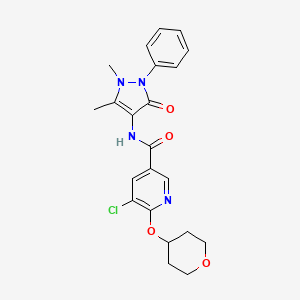
![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)
